molecular formula C7H7Br2N B3154111 (3,5-Dibromophenyl)methanamine CAS No. 771580-86-0

(3,5-Dibromophenyl)methanamine

Cat. No.: B3154111
CAS No.: 771580-86-0
M. Wt: 264.94 g/mol
InChI Key: UDXPHDTYBGZDNT-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)methanamine is an organic compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a derivative of phenylmethanamine, where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Dibromophenyl)methanamine can be synthesized through several methods. One common approach involves the bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dibromophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dibromophenyl)methanamine is unique due to the specific positioning of bromine atoms, which imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3,5-dibromophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPHDTYBGZDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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